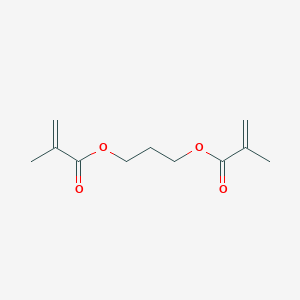
1,3-Propanediol dimethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol dimethacrylate (1,3-PDMA) is a chemical compound that is widely used in scientific research. It is a type of dimethacrylate monomer that is used in the synthesis of various materials, including dental composites, adhesives, and coatings.
Aplicaciones Científicas De Investigación
1,3-Propanediol dimethacrylate has numerous scientific research applications, including its use in the synthesis of dental composites, adhesives, and coatings. It is also used in the production of polymer-based materials for drug delivery systems, tissue engineering, and biomedical applications. Additionally, 1,3-Propanediol dimethacrylate is used in the synthesis of various types of polymers, including polyurethanes, polyesters, and polyacrylates.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol dimethacrylate is related to its ability to polymerize and crosslink with other monomers. When 1,3-Propanediol dimethacrylate is used in the synthesis of dental composites, it polymerizes and crosslinks with other monomers to form a hard and durable material that is resistant to wear and tear. Similarly, when 1,3-Propanediol dimethacrylate is used in the production of drug delivery systems, it polymerizes and crosslinks with other monomers to form a material that can release drugs in a controlled manner.
Efectos Bioquímicos Y Fisiológicos
1,3-Propanediol dimethacrylate has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. Studies have shown that 1,3-Propanediol dimethacrylate does not cause significant cytotoxicity or genotoxicity in vitro. Additionally, in vivo studies have shown that 1,3-Propanediol dimethacrylate does not cause significant inflammation or tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Propanediol dimethacrylate in lab experiments is its versatility. It can be used in the synthesis of various types of materials, including dental composites, adhesives, and coatings. Additionally, 1,3-Propanediol dimethacrylate has low toxicity and biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of using 1,3-Propanediol dimethacrylate is related to its potential for polymerization and crosslinking. This can make it difficult to control the properties of the material being synthesized.
Direcciones Futuras
There are numerous future directions for the use of 1,3-Propanediol dimethacrylate in scientific research. One area of interest is the development of new drug delivery systems that can release drugs in a more controlled and targeted manner. Additionally, there is interest in using 1,3-Propanediol dimethacrylate in the production of new types of biomedical materials, including scaffolds for tissue engineering and implants for medical devices. Finally, there is ongoing research into the synthesis of new types of polymers using 1,3-Propanediol dimethacrylate and other monomers.
Métodos De Síntesis
The synthesis of 1,3-Propanediol dimethacrylate involves a two-step reaction process. The first step involves the reaction of glycerol with methacrylic acid to produce glycerol dimethacrylate. The second step involves the reaction of glycerol dimethacrylate with 1,3-propanediol to produce 1,3-Propanediol dimethacrylate. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Propiedades
Número CAS |
1188-09-6 |
|---|---|
Nombre del producto |
1,3-Propanediol dimethacrylate |
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3 |
Clave InChI |
HTWRFCRQSLVESJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCOC(=O)C(=C)C |
SMILES canónico |
CC(=C)C(=O)OCCCOC(=O)C(=C)C |
Otros números CAS |
1188-09-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



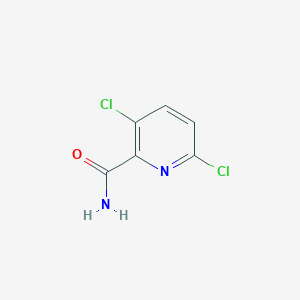

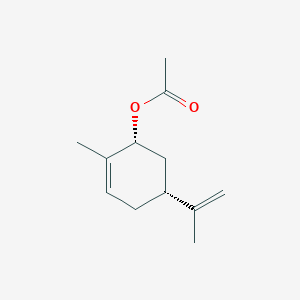
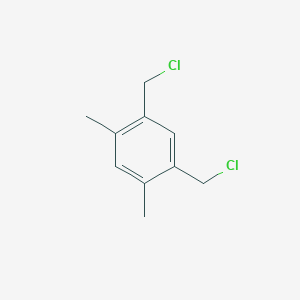
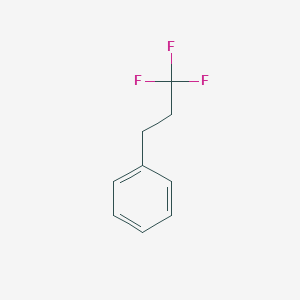
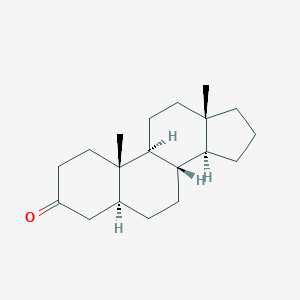
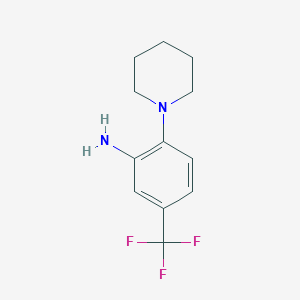
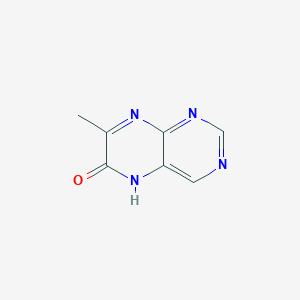
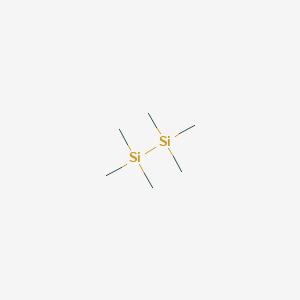
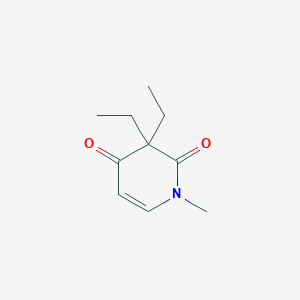
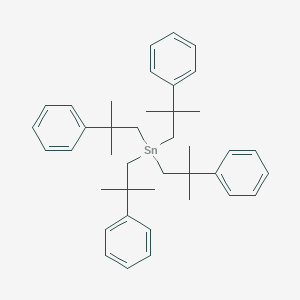
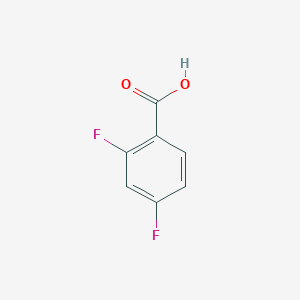
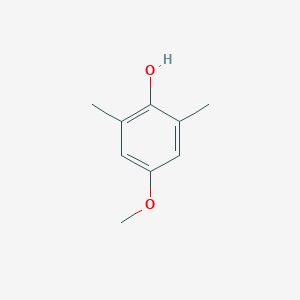
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)